Lectin Inhibition Potency of Propargyl α-ʟ-Fucopyranoside vs. ʟ-Fucose Across Six Fucolectins
In a hemagglutination inhibition assay against six bacterial and fungal fucose-specific lectins, propargyl α-ʟ-fucopyranoside (Compound 11) exhibited 4- to 8-fold higher relative inhibitory potency compared with the reference standard ʟ-fucose for five of the six lectins tested [1]. The sole exception was BC2L-C, where the propargyl derivative and ʟ-fucose were equipotent. Specific potency values: for AFL (4 vs 1), RSL (8 vs 1), AAL (4 vs 1), AOL (4 vs 1), and PA-IIL (4 vs 1); BC2L-C (1 vs 1).
| Evidence Dimension | Relative inhibitory potency (hemagglutination inhibition; potency normalized to ʟ-fucose = 1) |
|---|---|
| Target Compound Data | AFL 4; RSL 8; AAL 4; AOL 4; PA-IIL 4; BC2L-C 1 |
| Comparator Or Baseline | ʟ-Fucose (potency = 1 for all six lectins) |
| Quantified Difference | 4- to 8-fold increase over ʟ-fucose for AFL, RSL, AAL, AOL, PA-IIL; no gain for BC2L-C |
| Conditions | Hemagglutination inhibition assay with microscope detection; lectins AFL, RSL, AAL, AOL, PA-IIL, BC2L-C |
Why This Matters
A 4–8-fold potency advantage over the native monosaccharide makes this compound a demonstrably superior starting point for designing fucose-based lectin inhibitors.
- [1] Le, S. T.; et al. Investigation of the Binding Affinity of a Broad Array of ʟ-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin. *Molecules* **2019**, *24* (12), 2262. (Table 1, Compound 11 vs ʟ-fucose). View Source
